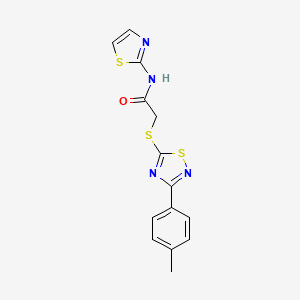

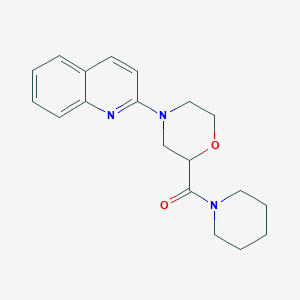

![molecular formula C22H20FN7O B2504253 1-(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-phenylethanone CAS No. 920388-36-9](/img/structure/B2504253.png)

1-(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-phenylethanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound "1-(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-phenylethanone" is a complex molecule that appears to be related to a class of compounds with significant biological activity. The structure suggests the presence of a triazolopyrimidine core, which is a common feature in molecules with potential pharmacological properties. The compound also contains a piperazine moiety and a fluorophenyl group, which may contribute to its activity and selectivity.

Synthesis Analysis

The synthesis of related triazolopyrimidine compounds has been described in the literature. For example, the synthesis and structure-activity relationships (SAR) of 1,2,4-triazolo[1,5-a]pyrimidin-7(3H)-ones have been explored, revealing potent enzyme inhibition and isoform selectivity, particularly in the context of phosphatidylinositol 3-kinase (PI3K) inhibitors . These compounds have shown growth inhibition in PTEN-deficient cancer cell lines, indicating their potential as anticancer agents . Although the exact synthesis of the compound is not detailed, it is likely that similar synthetic strategies could be employed.

Molecular Structure Analysis

The molecular structure of triazolopyrimidine derivatives has been studied using techniques such as X-ray diffraction. For instance, the crystal structure of a related compound, 1-(4-fluorophenyl)-2-hexylthiobenzo[4,5]-furo[3,2-d]-1,2,4-triazolo[1,5-a]pyrimidin-5(1H)-one, has been determined, revealing nearly coplanar fused rings and stabilization through weak intermolecular interactions . These structural insights are crucial for understanding the molecular interactions and stability of such compounds.

Chemical Reactions Analysis

The piperazine moiety in related compounds has been associated with metabolic bioactivation, leading to the formation of reactive intermediates such as glyoxal, which can contribute to genotoxicity . This has prompted investigations into the metabolic pathways of these compounds and the development of methods to trap reactive intermediates to mitigate mutagenicity . Modifications to the piperazine ring have been made in subsequent generations of compounds to retain biological potency while reducing genotoxic risks .

Physical and Chemical Properties Analysis

The physical and chemical properties of triazolopyrimidine derivatives are influenced by their molecular structure. The presence of fluorine atoms and the piperazine ring can affect the compound's lipophilicity, solubility, and metabolic stability. The crystal packing and intermolecular interactions observed in related compounds suggest that these molecules may have unique solid-state properties that could influence their behavior in biological systems . The SAR of triazolopyrimidines as anticancer agents has shown that specific substituents and structural features are necessary for optimal activity, which also implies that these features will affect the compound's physical and chemical properties .

Wissenschaftliche Forschungsanwendungen

Antagonist Activity in Neurological Applications :

- A study by Watanabe et al. (1992) found that derivatives of 1,2,4-triazol-3(2H)-one and 1,3,5-triazine-2,4(3H)-dione, similar in structure to the compound , exhibited potent 5-HT2 antagonist activity. This suggests potential applications in neurological disorders or as a template for developing neurological drugs.

Potential Antihypertensive Agents :

- Research by Bayomi et al. (1999) synthesized derivatives of 1,2,4-triazolol[1,5-alpha]pyrimidines, which are structurally related to the compound , demonstrating promising antihypertensive activity.

Antimicrobial Applications :

- The work of Demirbaş et al. (2010) involved the synthesis of derivatives of 1,2,4-triazol-3-one, showing good or moderate antimicrobial activities against various bacterial strains.

- Similarly, Bektaş et al. (2007) synthesized 1,2,4-triazole derivatives, demonstrating antimicrobial activities, indicating potential for developing new antimicrobial agents.

Synthesis and Characterization for Potential Therapeutic Applications :

- Mohamed et al. (2017) synthesized new functionalized fused heterocycles related to the compound, aiming to explore their microbiological activity.

- The study by Abdel‐Aziz et al. (2008) synthesized derivatives with a similar structural framework, evaluating their potential against bacterial and fungal species.

Radiotracer Development for Neurological Imaging :

- Vala et al. (2016) developed radiotracers based on a similar core structure for mapping A2A receptors in the brain, useful in the evaluation of pharmaceuticals targeting neurodegenerative diseases.

Exploring Novel Analgesics :

- Viaud et al. (1995) explored 1-piperazinylalkyl derivatives for their analgesic efficacy, which could provide insights into developing non-opiate analgesic agents.

Zukünftige Richtungen

The [1,2,3]triazolo[4,5-d]pyrimidine derivatives show promise in the field of medicinal chemistry and could potentially be used for designing new antitumor agents . Future research will likely focus on optimizing their synthesis, improving their biological activity, and further investigating their mechanism of action .

Wirkmechanismus

Target of Action

Similar compounds have been found to inhibit the proliferation of various cancer cell lines .

Mode of Action

It has been suggested that similar compounds can inhibit the proliferation of cancer cells . This could be due to the compound’s ability to bind to certain proteins or enzymes within the cell, thereby disrupting normal cellular processes.

Biochemical Pathways

It is likely that the compound interferes with the pathways involved in cell proliferation, given its reported antiproliferative activities .

Pharmacokinetics

In silico pharmacokinetic and molecular modeling studies have been summarized for similar compounds .

Result of Action

The result of the compound’s action is a decrease in the proliferation of certain cancer cells . This suggests that the compound could have potential therapeutic applications in the treatment of cancer.

Eigenschaften

IUPAC Name |

1-[4-[3-(3-fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]-2-phenylethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20FN7O/c23-17-7-4-8-18(14-17)30-22-20(26-27-30)21(24-15-25-22)29-11-9-28(10-12-29)19(31)13-16-5-2-1-3-6-16/h1-8,14-15H,9-13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJMUZZUQKBCVJZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=NC=NC3=C2N=NN3C4=CC(=CC=C4)F)C(=O)CC5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20FN7O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

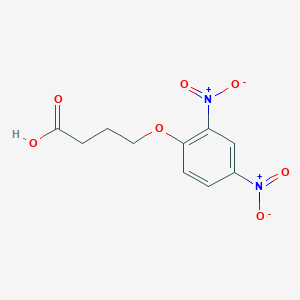

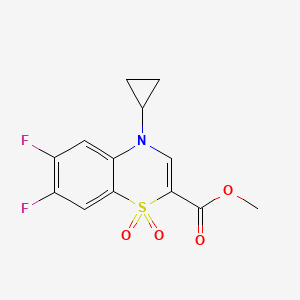

![2-[(3-Methylcyclohexyl)oxy]butanoic acid](/img/structure/B2504175.png)

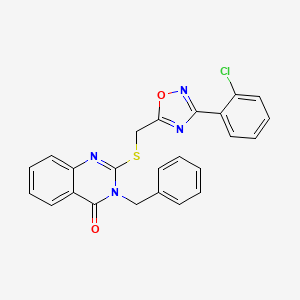

![4-[16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9(14),10,12-hexaen-17-yl]-N-[3-(trifluoromethyl)phenyl]benzenecarboxamide](/img/structure/B2504179.png)

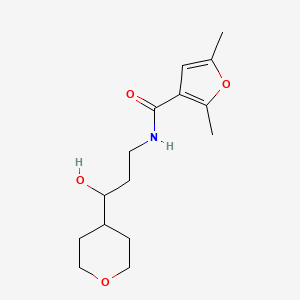

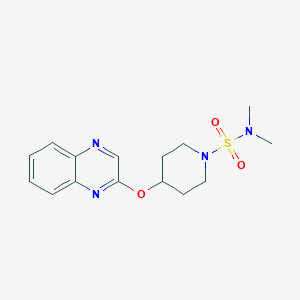

![2-Ethyl-5-((4-(4-methoxyphenyl)piperazin-1-yl)(p-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2504180.png)

![(2Z)-2-cyano-2-[1-methyl-5-(trifluoromethyl)pyridin-2-ylidene]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2504183.png)

![Ethyl 2-[2-({[(furan-2-yl)formamido]methanethioyl}amino)-1,3-thiazol-4-yl]acetate](/img/structure/B2504185.png)

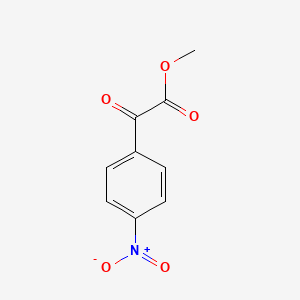

![4-bromo-2-methoxy-6-[(1Z)-(methoxyimino)methyl]phenol](/img/structure/B2504193.png)